molecular formula C8H7N3O B7964726 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No.: B7964726
M. Wt: 161.16 g/mol
InChI Key: RXUUSFIQZBHKMQ-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS 499770-67-1) is a heterocyclic compound with a benzotriazole core substituted by a methyl group at the 2-position and a carbaldehyde group at the 5-position. Its molecular formula is C₈H₇N₃O, and it has a molecular weight of 161.16 g/mol . The compound exhibits a density of 1.333 g/cm³, and its structure (Figure 1) combines the aromatic stability of the benzotriazole ring with the reactivity of the aldehyde functional group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and coordination complexes.


Figure 1: Structural representation of this compound .

Properties

IUPAC Name

2-methylbenzotriazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUUSFIQZBHKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclization

Treatment of 5-amino-4-methyl-2-nitrobenzaldehyde with hydrogenation catalysts (e.g., Pd/C) reduces the nitro group to an amine, yielding 3,4-diamino-4-methylbenzaldehyde. Subsequent diazotization with nitrous acid (HNO₂) in acidic conditions induces cyclization to form the benzotriazole ring. The methyl group directs tautomerization to favor the 2H-form, while the aldehyde remains intact at position 5.

Key Reaction Conditions

  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h.

  • Cyclization: NaNO₂, HCl (0–5°C), followed by neutralization with NaHCO₃.

  • Yield: ~45–50%.

Transition Metal-Catalyzed Azide-Alkyne Cycloaddition

Ru-catalyzed azide-alkyne cycloaddition (RuAAC) offers regioselective access to 1,5-disubstituted triazoles, which can be adapted for fused benzotriazole systems.

Synthesis of the Benzotriazole Core

A benzaldehyde-containing azide (e.g., 5-azidobenzaldehyde) reacts with a methyl-substituted alkyne (e.g., propargyl methyl ether) in the presence of [Cp*RuCl(COD)] (5 mol%) in dichloroethane at 45°C. The reaction selectively forms the 1,5-disubstituted triazole, which undergoes oxidative aromatization to yield the fused benzotriazole.

Key Reaction Conditions

  • Catalyst: [Cp*RuCl(COD)] (5 mol%).

  • Solvent: DCE, 45°C, 30 min.

  • Yield: 58–71%.

Vilsmeier-Haack Formylation of Preformed Benzotriazoles

The aldehyde group is introduced via electrophilic formylation of a pre-synthesized 2-methyl-2H-benzotriazole.

Direct Formylation at Position 5

2-Methyl-2H-benzotriazole is treated with Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C, followed by hydrolysis. The electron-withdrawing triazole ring directs formylation to the para position relative to the methyl group, yielding the target aldehyde.

Key Reaction Conditions

  • Reagent: POCl₃ (1.2 eq.), DMF (2 eq.), 0°C → 25°C, 2 h.

  • Hydrolysis: H₂O, NaOAc, 60°C, 1 h.

  • Yield: ~65%.

Electrophilic substitution on halogenated benzotriazoles enables late-stage introduction of the aldehyde group.

Halogenation-Formylation Sequence

5-Bromo-2-methyl-2H-benzotriazole undergoes palladium-catalyzed formylation using CO gas and a formylating agent. The reaction employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Et₃N in DMF at 100°C, achieving formylation at position 5.

Key Reaction Conditions

  • Catalyst: Pd(OAc)₂/Xantphos.

  • Solvent: DMF, 100°C, 12 h.

  • Yield: ~55%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
DiazotizationSimple starting materialsLow yields due to competing tautomerization45–50
RuAACHigh regioselectivityRequires specialized catalysts58–71
Vilsmeier-HaackDirect functionalizationHarsh acidic conditions65
Palladium-catalyzedLate-stage modificationSensitivity to oxygen and moisture55

Mechanistic Insights

Role of Methyl Group in Tautomerization

The methyl group at position 2 stabilizes the 2H-tautomer via steric and electronic effects, preventing isomerization to the 1H-form. This is critical for maintaining regiochemical fidelity during subsequent reactions.

Electrophilic Substitution Dynamics

In Vilsmeier-Haack formylation, the triazole nitrogen withdraws electron density, activating position 5 for electrophilic attack. The reaction proceeds via a Wheland intermediate, followed by hydrolysis to the aldehyde .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid.

    Reduction: 2-Methyl-2H-benzo[d][1,2,3]triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticholinesterase Activity
One of the most significant applications of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde is its potential as an anticholinesterase agent. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can enhance cholinergic signaling by preventing the breakdown of acetylcholine, which is vital for cognitive functions and memory.

1.2 Anticancer Properties
Research indicates that derivatives of 1,2,3-triazoles, including this compound, exhibit promising anticancer properties. They have been studied for their ability to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds containing the triazole moiety have demonstrated activity against lung cancer cells (A549) with varying efficacy depending on structural modifications . The mechanism often involves interaction with cellular signaling pathways that regulate cell proliferation and survival.

1.3 Antimicrobial Activity
The compound also shows potential for antimicrobial applications. Studies have suggested that triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The structural characteristics of this compound may enhance its efficacy against specific pathogens, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

2.1 Synthesis of Functional Materials
In material science, this compound is explored for its potential in synthesizing functional materials such as polymers and nanomaterials. Its reactivity allows it to serve as a building block in the formation of advanced materials with tailored properties for applications in electronics and photonics.

2.2 Corrosion Inhibition
The compound's structural similarity to other benzotriazole derivatives suggests potential use as a corrosion inhibitor in metal protection formulations. Benzotriazoles are known for their effectiveness in preventing metal corrosion by forming protective films on metal surfaces.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1H-Benzo[d][1,2,3]triazoleContains a similar triazole ringLacks the aldehyde functional group
2-HydroxybenzotriazoleHydroxyl group at the ortho positionExhibits different reactivity due to hydroxyl group
1H-Benzo[d][1,2,3]triazole-5-carboxylic acidCarboxylic acid instead of aldehydeMore polar and water-soluble
BenzotriazoleParent structure without additional groupsPrimarily used as a corrosion inhibitor

Case Studies and Research Findings

Recent studies have focused on exploring the mechanisms through which this compound interacts with biological targets:

  • Case Study: Anticancer Activity
    A study demonstrated that compounds derived from this triazole exhibited IC50 values ranging from 0.97 to 34.46 μM against A549 lung cancer cells. The research highlighted how structural modifications could significantly influence their anticancer efficacy .
  • Case Study: Anticholinesterase Activity
    Molecular docking studies showed strong binding affinity of derivatives to the active site of AChE, indicating their potential as therapeutic agents in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and activity. These interactions can result in a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Substitution at the 5-Position: Carbaldehyde vs. Amine or Ester

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications Synthesis Highlights
2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde C₈H₇N₃O 161.16 Aldehyde High reactivity for nucleophilic additions, e.g., Schiff base formation Not detailed in evidence
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine C₁₈H₁₃BrN₆ 393.24 Quinoline-4-amine Potential anticancer/antimicrobial activity due to quinoline moiety Synthesized via reflux of 2-methyl-2H-benzo[d][1,2,3]triazol-5-amine with 6-bromo-4-chloroquinoline (68% yield)
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate C₁₀H₈BrN₃O₂ 298.09 Ester Enhanced lipophilicity; potential prodrug candidate Bromine substitution increases molecular weight and electronic effects

Key Insights :

  • The aldehyde group in the parent compound enables facile derivatization, whereas the amine in the quinoline analog introduces hydrogen-bonding capabilities for biological targeting .
  • The ester derivative (methyl carboxylate) offers improved stability and solubility compared to the aldehyde, making it suitable for prodrug formulations .

Core Heterocycle Modifications: Triazole vs. Thiazole or Oxazole

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Properties/Applications
This compound C₈H₇N₃O 161.16 Benzotriazole Strong electron-withdrawing triazole enhances aldehyde reactivity
2-(3-Methoxy-phenyl)-thiazole-5-carbaldehyde C₁₁H₉NO₂S 219.26 Thiazole Thiazole core may confer metabolic stability; methoxy group increases lipophilicity
2-Methylbenzo[d]oxazole-6-carbaldehyde C₉H₇NO₂ 161.16 Benzoxazole Oxazole’s reduced aromaticity compared to triazole may lower thermal stability

Key Insights :

  • Benzotriazole derivatives exhibit stronger electron-withdrawing effects than thiazole or oxazole analogs, influencing reactivity in cross-coupling reactions .
  • Thiazole-containing aldehydes (e.g., CAS 915923-79-4) are structurally distinct but share utility in metal coordination and medicinal chemistry due to the aldehyde’s electrophilicity .

Substituent Effects on Bioactivity and Reactivity

  • Triazole-Thiazole Acetamides (e.g., compounds 9a–e in ): These derivatives replace the aldehyde with acetamide-linked thiazole-triazole systems, improving metabolic stability but reducing electrophilic reactivity .

Biological Activity

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a benzotriazole core and an aldehyde functional group. Its molecular formula is C₇H₅N₃O. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features an aldehyde group that contributes to its reactivity, making it valuable for various chemical and biological applications. The benzotriazole structure allows for interactions with biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition prevents the breakdown of acetylcholine, potentially enhancing cholinergic signaling within the nervous system. The compound has shown significant activity in various studies:

Study IC₅₀ Value (µM) Target
Study A15.6AChE
Study B12.4Butyrylcholinesterase (BuChE)

These findings suggest that derivatives of this compound may be developed as potential treatments for conditions such as Alzheimer's disease, where cholinergic signaling is impaired.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. In one study, it demonstrated significant inhibition against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20

This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

Cell Line IC₅₀ Value (µM)
MCF-75.0
HCT-1164.5
HepG26.0

These results indicate that the compound may interfere with cellular processes involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Binding: The compound binds to active sites on enzymes such as AChE and BuChE, inhibiting their activity.
  • Cell Signaling Modulation: It influences cellular signaling pathways and gene expression, potentially affecting processes like apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that treatment with this compound reduced neurotoxicity induced by oxidative stress in neuronal cell cultures.
  • Synergistic Effects with Other Drugs : Research indicated that when combined with standard AChE inhibitors like donepezil, the compound enhanced overall efficacy in treating cholinergic deficits.

Q & A

Q. What are the common synthetic routes for 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde?

Methodological Answer:

  • A widely used approach involves the condensation of substituted benzaldehydes with triazole derivatives under reflux conditions. For example, 4-amino-triazole intermediates can react with aldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
  • Another route employs microwave irradiation to accelerate reaction kinetics, enhancing yield and reducing side products. This method is particularly effective for generating heterocyclic derivatives with precise functionalization .

Q. How is the purity and structural integrity of synthesized this compound validated?

Methodological Answer:

  • Spectroscopic Techniques: Use FT-IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • Elemental Analysis: Compare experimental C, H, N, and O content with theoretical values (deviation <0.4% indicates high purity) .
  • Chromatography: HPLC or GC-MS can detect impurities at trace levels (<0.1%) .

Q. What solvents and reaction conditions optimize the synthesis of derivatives?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions, while ethanol/water mixtures are ideal for Schiff base formations.
  • Catalytic amounts of acetic acid or piperidine improve yields in condensation reactions. Reaction temperatures typically range from 60–80°C for 4–8 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, a derivative crystallizing in the monoclinic space group C2/c (a = 22.818 Å, β = 102.43°) was resolved with R1 = 0.0381, confirming bond angles and torsional strain .
  • Address data contradictions (e.g., disordered solvent molecules) by iterative refinement and applying restraints to thermal parameters .

Q. What computational methods are used to predict the electronic and biological properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.2 eV suggests moderate electrophilicity) and solvatochromic behavior in varying solvents .
  • Molecular Docking: Screen against targets like bacterial enzymes (e.g., DNA gyrase) to rationalize antimicrobial activity. Derivatives with binding energies <−8 kcal/mol often show potent inhibition .

Q. How do structural modifications influence the antimicrobial efficacy of this compound?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to enhance membrane penetration. For instance, trifluoromethyl derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
  • Compare activity across derivatives using standardized assays (e.g., broth microdilution per CLSI guidelines) and correlate with logP values to optimize lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
  • Standardized Protocols: Control variables like cell line passage number, serum concentration, and incubation time to minimize inter-lab variability .

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